REACTION_CXSMILES
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[CH3:1][O:2][C:3]([C:5]1[CH:6]2[N:12]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH:9]([CH2:10][CH:11]=1)[CH2:8][CH2:7]2)=[O:4]>C(O)C.[Pd]>[CH3:1][O:2][C:3]([CH:5]1[CH2:11][CH2:10][CH:9]2[N:12]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH:6]1[CH2:7][CH2:8]2)=[O:4]
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Name
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|
Quantity
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5.9 g
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Type
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reactant
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Smiles
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COC(=O)C=1C2CCC(CC1)N2C(=O)OC(C)(C)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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0.59 g
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Type
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catalyst
|
Smiles
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[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was shaken under an atmosphere of hydrogen (50 psi) for 2 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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FILTRATION
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Details
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was then filtered through a bed of Celite, which
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Type
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WASH
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Details
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was washed with ethyl acetate
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
the resulting residue was purified by flash chromatography (silica gel, ethyl acetate/hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
COC(=O)C1C2CCC(CC1)N2C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |